molecular formula C12H9ClN2O3 B2876598 Methyl 2-carbamoyl-6-chloroquinoline-4-carboxylate CAS No. 1799762-99-4

Methyl 2-carbamoyl-6-chloroquinoline-4-carboxylate

Cat. No.: B2876598
CAS No.: 1799762-99-4
M. Wt: 264.67
InChI Key: OFQHFVBRCNXBCK-UHFFFAOYSA-N
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Description

Methyl 2-carbamoyl-6-chloroquinoline-4-carboxylate is a chemical compound with the molecular formula C12H9ClN2O3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-carbamoyl-6-chloroquinoline-4-carboxylate typically involves the reaction of 6-chloroquinoline-4-carboxylic acid with methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-carbamoyl-6-chloroquinoline-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction can produce various quinoline-4-carboxylate esters .

Scientific Research Applications

Methyl 2-carbamoyl-6-chloroquinoline-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-carbamoyl-6-chloroquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-carbamoyl-6-chloroquinoline-4-carboxylate is unique due to the presence of both a carbamoyl and a chloro group on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

methyl 2-carbamoyl-6-chloroquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O3/c1-18-12(17)8-5-10(11(14)16)15-9-3-2-6(13)4-7(8)9/h2-5H,1H3,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQHFVBRCNXBCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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